N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine
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Overview
Description
N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine is a compound with the molecular formula C14H14N2OS It is characterized by the presence of an indole ring, a thiophene ring, and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine typically involves the reaction of 2-methylindole with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The indole and thiophene rings may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: Contains an indole ring and is known for its psychoactive properties.
2-(1H-indol-3-ylmethyl)-1H-indole: Another indole derivative with potential biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
N-[(2-methyl-1H-indol-3-yl)(thiophen-2-yl)methyl]hydroxylamine is unique due to the combination of the indole and thiophene rings with the hydroxylamine group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-13(10-5-2-3-6-11(10)15-9)14(16-17)12-7-4-8-18-12/h2-8,14-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGMFEJPURQNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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